molecular formula C6H12ClFN2O B6203115 3-fluoro-N-methylpyrrolidine-3-carboxamide hydrochloride CAS No. 1849255-16-8

3-fluoro-N-methylpyrrolidine-3-carboxamide hydrochloride

Cat. No. B6203115
CAS RN: 1849255-16-8
M. Wt: 182.6
InChI Key:
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Description

3-Fluoro-N-methylpyrrolidine-3-carboxamide hydrochloride (3-FNMPC HCl) is a synthetic organic compound which has a wide range of applications in scientific research. It is a white, crystalline solid with a molecular formula of C6H10ClFN2O and a molecular weight of 175.6 g/mol. 3-FNMPC HCl is an important intermediate in the synthesis of various organic compounds and has been widely used in the pharmaceutical and biotechnological industries.

Scientific Research Applications

3-FNMPC HCl is widely used in scientific research due to its versatile properties. It has been used as a tool in the synthesis of various organic compounds, including pharmaceuticals, biochemicals, and biotechnological products. It has also been used as a reagent in the synthesis of peptides, amino acids, and other biologically active compounds. Additionally, 3-FNMPC HCl has been used in the development of new drugs and in the study of enzyme-catalyzed reactions.

Mechanism of Action

3-FNMPC HCl is an important intermediate in the synthesis of various organic compounds. It acts as a nucleophile, forming a covalent bond with the electrophilic center of a substrate molecule. This covalent bond is then broken, allowing the substrate molecule to be converted into a different form.
Biochemical and Physiological Effects
3-FNMPC HCl is a synthetic organic compound which has a wide range of applications in scientific research. It has been used to study the biochemical and physiological effects of various compounds. For example, 3-FNMPC HCl has been used to study the effects of drugs on the human body. It has also been used to study the effects of various compounds on enzyme-catalyzed reactions. Additionally, 3-FNMPC HCl has been used to study the effects of various compounds on cell growth and differentiation.

Advantages and Limitations for Lab Experiments

3-FNMPC HCl has several advantages for laboratory experiments. It is easy to synthesize and can be obtained in a pure form. Additionally, it has a wide range of applications in scientific research, making it a versatile reagent. However, 3-FNMPC HCl has some limitations as well. It is a synthetic organic compound, making it potentially hazardous to handle. Additionally, it is a potent inhibitor of certain enzymes and can interfere with the results of some experiments.

Future Directions

3-FNMPC HCl has a wide range of applications in scientific research and has the potential to be used in the development of new drugs and therapies. Additionally, it can be used to study the biochemical and physiological effects of various compounds. Furthermore, 3-FNMPC HCl can be used to study the effects of various compounds on enzyme-catalyzed reactions and cell growth and differentiation. Finally, 3-FNMPC HCl can be used to study the effects of various compounds on the human body.

Synthesis Methods

3-FNMPC HCl can be synthesized in two different ways. The first method involves the reaction of 3-fluoro-N-methylpyrrolidine-3-carboxylic acid with hydrochloric acid. The reaction proceeds as follows:
3-Fluoro-N-methylpyrrolidine-3-carboxylic acid + HCl → 3-FNMPC HCl + H2O
The second method involves the reaction of 3-fluoro-N-methylpyrrolidine-3-carboxylic acid with anhydrous hydrogen chloride. The reaction proceeds as follows:
3-Fluoro-N-methylpyrrolidine-3-carboxylic acid + HCl (anhydrous) → 3-FNMPC HCl + H2O

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoro-N-methylpyrrolidine-3-carboxamide hydrochloride involves the reaction of N-methylpyrrolidine-3-carboxylic acid with thionyl chloride to form N-methylpyrrolidine-3-carbonyl chloride. This intermediate is then reacted with 3-fluoroaniline to form 3-fluoro-N-methylpyrrolidine-3-carboxamide, which is subsequently converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "N-methylpyrrolidine-3-carboxylic acid", "Thionyl chloride", "3-fluoroaniline", "Hydrochloric acid" ], "Reaction": [ "N-methylpyrrolidine-3-carboxylic acid is reacted with thionyl chloride in the presence of a catalyst such as dimethylformamide to form N-methylpyrrolidine-3-carbonyl chloride.", "N-methylpyrrolidine-3-carbonyl chloride is then reacted with 3-fluoroaniline in the presence of a base such as triethylamine to form 3-fluoro-N-methylpyrrolidine-3-carboxamide.", "3-fluoro-N-methylpyrrolidine-3-carboxamide is then reacted with hydrochloric acid to form the hydrochloride salt of the compound." ] }

CAS RN

1849255-16-8

Product Name

3-fluoro-N-methylpyrrolidine-3-carboxamide hydrochloride

Molecular Formula

C6H12ClFN2O

Molecular Weight

182.6

Purity

95

Origin of Product

United States

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